(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol
Overview
Description
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C₁₂H₂₆O₂Si and a molecular weight of 230.42 g/mol . This compound is often used in research settings due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .
Scientific Research Applications
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. This stabilization is achieved through the formation of a strong Si-O bond, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol
- (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
- (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
Uniqueness
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclopropyl analogs. These differences can influence the compound’s reactivity and suitability for specific synthetic applications .
Properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h13H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWRCHOMRHIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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